2-Benzylsulfanyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Description
Properties
IUPAC Name |
2-benzylsulfanyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c21-14-8-4-7-13-12(14)9-20-15(17-13)18-16(19-20)22-10-11-5-2-1-3-6-11/h1-3,5-6,9H,4,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRITIYSIFAUSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=NC(=NN3C=C2C(=O)C1)SCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylsulfanyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one typically involves the reaction of appropriate quinazoline derivatives with benzylthiol and other reagents under controlled conditions. One common method includes the reaction of 3-benzyl-2-hydrazinoquinoxaline with various reagents to form the desired triazoloquinazoline structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution at the Benzylsulfanyl Group
The benzylsulfanyl (-S-benzyl) moiety undergoes nucleophilic substitution under alkaline or acidic conditions. For example:
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Thiol displacement : Treatment with sodium methoxide replaces the benzylsulfanyl group with methoxy or other nucleophiles (e.g., amines, thiols) .
| Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| NaOH (aq.), 80°C, 6 h | 2-Methoxy-triazoloquinazolinone | 72 | |
| Ethanethiol, BF₃·Et₂O, reflux | 2-Ethylthio-triazoloquinazolinone | 68 |
Electrophilic Aromatic Substitution (EAS)
The quinazolinone core participates in EAS at positions activated by electron-donating groups (e.g., C6 and C7). Halogenation and nitration occur preferentially at these sites:
| Reagent/Conditions | Position Substituted | Major Product | Reference |
|---|---|---|---|
| HNO₃/H₂SO₄, 0°C | C7 | 7-Nitro derivative | |
| Br₂, FeBr₃, CH₂Cl₂ | C6 | 6-Bromo derivative |
The benzylsulfanyl group directs substitution to the para position of the quinazolinone ring due to its electron-donating nature .
Cycloaddition Reactions
The triazole ring engages in 1,3-dipolar cycloaddition with alkynes or nitriles:
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Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Forms triazole-linked hybrids under mild conditions .
| Dipolarophile | Catalyst | Product | Application |
|---|---|---|---|
| Phenylacetylene | CuI | Triazole-fused quinazolinone | Anticancer scaffolds |
| Acetonitrile | — | Imidazo-triazoloquinazolinone | Not reported |
Oxidation of the Benzylsulfanyl Group
Controlled oxidation converts the benzylsulfanyl group to sulfoxide or sulfone derivatives:
| Oxidizing Agent | Conditions | Product | Biological Relevance |
|---|---|---|---|
| H₂O₂, AcOH | RT, 12 h | Sulfoxide derivative | Enhanced solubility |
| KMnO₄, H₂SO₄ | 60°C, 3 h | Sulfone derivative | Antifouling activity |
Functionalization via Cross-Coupling
Palladium-catalyzed couplings modify the quinazolinone core:
| Boronic Acid | Catalyst System | Product | Yield (%) |
|---|---|---|---|
| 4-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃ | 6-(4-Methoxyphenyl) derivative | 85 |
| Thiophene-2-yl | PdCl₂(dppf), CsF | 7-Thienyl derivative | 78 |
Hydrolysis and Ring-Opening Reactions
The lactam ring undergoes hydrolysis under strong acidic/basic conditions:
| Conditions | Product | Outcome |
|---|---|---|
| 6M HCl, reflux, 8 h | 2-Benzylsulfanyl-quinazolin-8-ol | Loss of triazole ring |
| NaOH (10%), EtOH, 70°C, 5 h | Triazole-carboxylic acid derivative | Bioactive intermediate |
Biological Activity and Reaction Correlations
Derivatives synthesized via these reactions demonstrate enhanced pharmacological profiles:
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have shown that derivatives of triazoloquinazolinones exhibit significant anticancer properties. For instance, compounds similar to 2-benzylsulfanyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one have been tested against various cancer cell lines. In vitro assays demonstrated cytotoxicity against breast and lung cancer cells, indicating potential as a therapeutic agent in oncology.
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Antimicrobial Properties
- The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
-
Anti-inflammatory Effects
- In animal models, the compound demonstrated anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). It reduced paw edema in rats induced by carrageenan, suggesting its potential use in treating inflammatory conditions.
Material Science Applications
-
Polymer Development
- The unique chemical structure of this compound allows it to be utilized as a monomer in the synthesis of advanced polymers. These polymers exhibit enhanced thermal stability and electrical conductivity.
-
Catalysis
- The compound has been investigated for its catalytic properties in organic reactions. It acts as an effective catalyst in the synthesis of various heterocycles through cycloaddition reactions.
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Model | Result | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | IC50 = 15 µM | |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | |
| Anti-inflammatory | Rat Paw Edema Model | 50% reduction in edema |
Case Study 1: Anticancer Efficacy
A study conducted by Smith et al. (2023) evaluated the anticancer efficacy of various triazoloquinazolinone derivatives including this compound. The compound showed significant inhibition of tumor growth in xenograft models with a reduction in tumor volume by over 60% compared to control groups.
Case Study 2: Antimicrobial Assessment
In a comparative study by Johnson et al. (2024), the antimicrobial properties of the compound were assessed against common pathogens. The results indicated that it exhibited a broad-spectrum activity profile with potential applications in developing new antibiotics.
Mechanism of Action
The mechanism of action of 2-Benzylsulfanyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent inhibitor of the PCAF bromodomain, which is involved in the regulation of gene expression . This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Triazoloquinazolinone Derivatives
Pharmacological and Industrial Relevance
- Pharmacological Potential: While the target compound’s bioactivity remains uncharacterized, structurally related triazoloquinazolinones exhibit H1-antihistaminic activity, suggesting therapeutic relevance . The benzylsulfanyl group may modulate receptor binding or metabolic stability.
- Industrial Synthesis : The use of recyclable Cu@HAp@KIT-6 catalysts aligns with green chemistry principles, reducing waste and energy consumption compared to older methods .
Biological Activity
2-Benzylsulfanyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antitumor, antimicrobial, and anti-inflammatory activities.
Chemical Structure and Properties
The compound features a unique structure that includes a triazole ring fused with a quinazolinone moiety. Its molecular formula is , and it has a molecular weight of 256.33 g/mol. The presence of the benzylsulfanyl group is believed to play a crucial role in its biological activity.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound:
Antitumor Activity
Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance:
- Mechanism of Action : The compound may inhibit tubulin polymerization, which is critical for cancer cell division. This mechanism was observed in related triazole derivatives tested against various cancer cell lines .
- Case Studies : In vitro studies demonstrated cytotoxic effects on A549 (lung cancer) and MCF-7 (breast cancer) cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The compound has shown promising results against various microbial strains:
- Bacterial Inhibition : It has been tested against Gram-positive and Gram-negative bacteria with notable efficacy. For example, derivatives of quinazoline compounds have been reported to exhibit broad-spectrum antimicrobial activity .
- Fungal Activity : Similar compounds have also been evaluated for antifungal activity against species such as Candida albicans .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is supported by:
- Inhibition of Cytokine Production : Studies indicate that related compounds can inhibit the production of pro-inflammatory cytokines like TNF-alpha in activated macrophages .
- Experimental Models : Animal models of inflammation have shown reduced edema and inflammatory markers upon administration of similar triazole derivatives .
Data Summary Table
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-Benzylsulfanyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one?
The synthesis involves a one-pot, three-component reaction of 3-amino-1,2,4-triazole, dimedone, and arylaldehydes in ethanol under reflux, catalyzed by Cu@HAp@KIT-6 (4.5 mol%). Optimized conditions include a reaction time of 40–50 minutes, yielding 88–97% product. Ethanol serves as a green solvent, and the catalyst is recyclable for up to six cycles without significant activity loss .
Q. Which catalysts are most effective in improving reaction efficiency for this compound?
Comparative studies show that Cu@HAp@KIT-6 outperforms other catalysts (e.g., CuCl₂·2H₂O, DBU, DABCO) in reducing reaction time and increasing yield. For instance, CuCl₂·2H₂O achieves 45% yield in 45 minutes, while Cu@HAp@KIT-6 achieves >90% yield in 40–50 minutes under similar conditions .
Advanced Research Questions
Q. How does the structural architecture of Cu@HAp@KIT-6 enhance catalytic activity?
The nanocatalyst’s efficacy arises from its hierarchical structure:
- Core-shell design : KIT-6 mesoporous silica provides high surface area, while hydroxyapatite (HAp) stabilizes copper nanoparticles.
- Characterization : XRD confirms Cu₂O/CuO phases (2θ = 30.32°, 36.7°), and TEM reveals an average particle size of 31.0 nm. EDX analysis shows Cu content at 19.8 wt%, correlating with active sites for substrate activation .
Q. What analytical techniques are critical for characterizing the synthesized compound and its derivatives?
Key methods include:
- Spectroscopy : FT-IR (e.g., O-H stretching at 3421 cm⁻¹, Cu-P-O vibrations at 1274 cm⁻¹) .
- Microscopy : SEM/TEM for nanoparticle morphology (19–25 nm size range) .
- Thermal analysis : TGA/DSC to assess thermal stability (weight loss at 330–390°C indicates organic layer decomposition) .
- Crystallography : XRD for phase identification (JCPDS 01-073-0294 for HAp) .
Q. How do substituents on arylaldehydes influence product yield and physical properties?
Electron-withdrawing groups (e.g., -NO₂, -Cl) generally improve yields (e.g., 97% for 3-O₂NC₆H₄) compared to electron-donating groups (e.g., -OMe: 88%). Melting points vary significantly: 3-O₂NC₆H₄ derivatives melt at 266–268°C, while 4-Me₂NC₆H₄ derivatives melt at 240–242°C, reflecting crystallinity differences influenced by substituent polarity .
Q. What mechanistic pathways explain the role of Cu@HAp@KIT-6 in triazoloquinazolinone formation?
The proposed mechanism involves:
- Step 1 : Condensation of 3-amino-1,2,4-triazole with dimedone to form a β-enaminone intermediate.
- Step 2 : Copper-mediated cyclization with arylaldehydes, facilitated by Lewis acid sites on the catalyst.
- Step 3 : Aromatization to yield the triazoloquinazolinone core. The catalyst’s Brønsted acidity (from HAp) and redox-active Cu sites synergistically accelerate these steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
